molecular formula C12H12N2O B1586866 6-(4-Methoxyphenyl)pyridin-3-amine CAS No. 52057-98-4

6-(4-Methoxyphenyl)pyridin-3-amine

Cat. No. B1586866
CAS RN: 52057-98-4
M. Wt: 200.24 g/mol
InChI Key: DUYYTOFLIZLBKH-UHFFFAOYSA-N
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Description

“6-(4-Methoxyphenyl)pyridin-3-amine” is a chemical compound with the molecular formula C12H12N2O . It is also known as “5-Amino-2-methoxypyridine” and has a molecular weight of 200.24 g/mol .


Synthesis Analysis

The synthesis of pyridines and related compounds can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . Another method involves the nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides . The synthesis of “6-(4-Methoxyphenyl)pyridin-3-amine” specifically, could involve similar methods, but the exact synthesis process was not found in the search results.


Molecular Structure Analysis

The molecular structure of “6-(4-Methoxyphenyl)pyridin-3-amine” consists of a pyridine ring attached to a methoxyphenyl group . The exact structural details were not found in the search results.


Chemical Reactions Analysis

Pyridines can undergo a variety of chemical reactions. For instance, they can undergo cross-coupling reactions with aryl bromides in the presence of Pd (OAc) 2 and (o-tolyl) 3 P . They can also undergo direct C-4-H alkylation with alkyl halides . The specific chemical reactions that “6-(4-Methoxyphenyl)pyridin-3-amine” can undergo were not found in the search results.


Physical And Chemical Properties Analysis

“6-(4-Methoxyphenyl)pyridin-3-amine” is a solid powder with a boiling point of 110-112°C . Its molecular weight is 200.24 g/mol .

Scientific Research Applications

Chemical Properties

“6-(4-Methoxyphenyl)pyridin-3-amine” is a solid powder at ambient temperature . It has a molecular weight of 200.24 and a boiling point of 110-112°C . The IUPAC name for this compound is 6-(4-methoxyphenyl)-3-pyridinamine .

Synthesis

The compound can be synthesized from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .

Biomedical Applications

“6-(4-Methoxyphenyl)pyridin-3-amine” has been found to have several biomedical applications. It is a part of the 1H-pyrazolo[3,4-b]pyridines group of heterocyclic compounds, which have been described in more than 5500 references . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Inhibitor Applications

Various 1H-pyrazolo[3,4-b]pyridine derivatives, which include “6-(4-Methoxyphenyl)pyridin-3-amine”, have been reported as potent ALK-L1196M and CDK8 inhibitors . They have also been identified as novel scaffolds for MELK kinase inhibitors .

Agonist Applications

These compounds have also been reported as PPARα agonists . Agonists are substances that initiate a physiological response when combined with a receptor.

Antimicrobial and Anti-quorum-sensing Applications

“6-(4-Methoxyphenyl)pyridin-3-amine” has been reported as an antimicrobial and anti-quorum-sensing agent . Quorum sensing is a system of stimulus and response correlated to population density.

Anticancer Applications

This compound has been reported to possess anticancer properties . It has been tested for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .

COX-2 Inhibitor Applications

The compound has been reported to form hydrogen bonding with essential amino acids after inserting into the secondary pocket, which leads to selective inhibition of COX-2 . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.

properties

IUPAC Name

6-(4-methoxyphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYYTOFLIZLBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377239
Record name 6-(4-Methoxyphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)pyridin-3-amine

CAS RN

52057-98-4
Record name 6-(4-Methoxyphenyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52057-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methoxyphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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